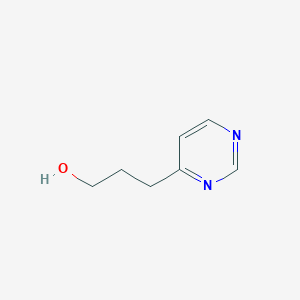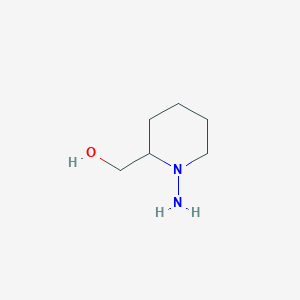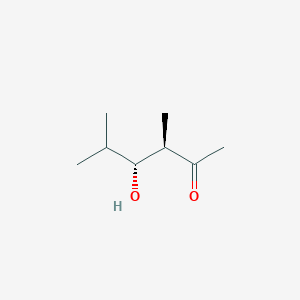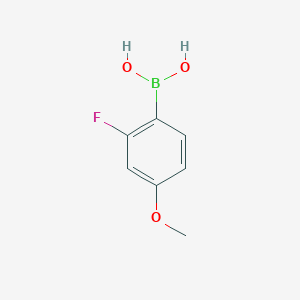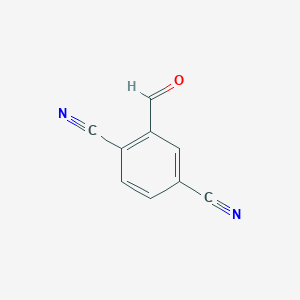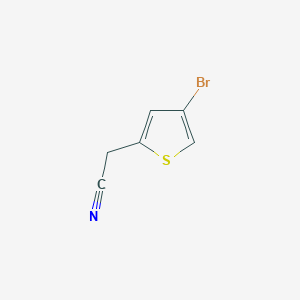
2-(4-Bromothiophen-2-yl)acetonitrile
Overview
Description
“2-(4-Bromothiophen-2-yl)acetonitrile” is a chemical compound with the CAS Number: 160005-43-6 . It has a molecular weight of 203.08 . The IUPAC name for this compound is 2-(4-bromo-1H-1lambda3-thiophen-2-yl)acetonitrile . The compound is typically stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI code for “2-(4-Bromothiophen-2-yl)acetonitrile” is 1S/C6H5BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-(4-Bromothiophen-2-yl)acetonitrile” has a molecular weight of 203.08 . It is typically stored at temperatures between 28 C . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Crystallography
The crystal structure of “2-(4-Bromothiophen-2-yl)acetonitrile” has been studied in detail . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties, and can guide its use in various applications .
Organic Electronics
Cyano-substituted molecules like “2-(4-Bromothiophen-2-yl)acetonitrile” have found widespread use as functional materials for a variety of applications in organic electronics . This includes the development of organic semiconductors .
Sensors
The compound has been incorporated into materials used in sensors . These sensors can be used in a variety of fields, from environmental monitoring to healthcare .
Solar Cells
“2-(4-Bromothiophen-2-yl)acetonitrile” has been used in the development of dye-sensitized solar cells and organic solar cells . These types of solar cells offer advantages such as flexibility and lower manufacturing costs compared to traditional silicon-based solar cells .
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H301, H315, H318, and H335 . These codes correspond to specific hazard descriptions: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOBPCDJCIIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572255 | |
| Record name | (4-Bromothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)acetonitrile | |
CAS RN |
160005-43-6 | |
| Record name | (4-Bromothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)

